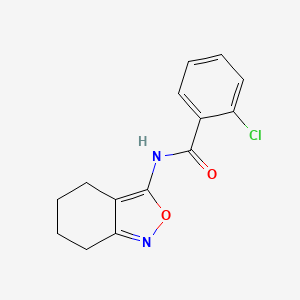
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzoxazole ring fused with a benzene ring, and a chloro substituent on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 4,5,6,7-tetrahydro-2,1-benzoxazole.
Scientific Research Applications
Medicinal Chemistry: Investigated for its cytotoxic activity against cancer cell lines.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide
Uniqueness
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its specific structural features, such as the benzoxazole ring and the chloro substituent on the benzamide moiety
Biological Activity
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H15ClN6O2
- Molecular Weight : 382.8 g/mol
- IUPAC Name : (4R)-2-(1,3-benzoxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that compounds with a benzoxazole core can inhibit the growth of breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 22.5 |
| PC3 | 18.5 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Activity Against Bacteria : Minimal inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound could be effective against certain bacterial infections .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and pathways:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells by activating caspases and altering mitochondrial membrane potential.
Study 1: Anticancer Efficacy
A study conducted by Bernard et al. (2014) demonstrated that a series of benzoxazole derivatives exhibited potent anticancer activity with IC50 values ranging from 10 to 30 µM against various cancer cell lines . The study highlighted the structure-activity relationship (SAR), emphasizing the importance of substituents on the benzoxazole ring for enhancing activity.
Study 2: Antimicrobial Screening
In a recent screening for antimicrobial activity, derivatives of benzoxazole were tested against Bacillus subtilis and Escherichia coli. The results confirmed that some derivatives had significant antibacterial effects with MIC values comparable to standard antibiotics .
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-7-3-1-5-9(11)13(18)16-14-10-6-2-4-8-12(10)17-19-14/h1,3,5,7H,2,4,6,8H2,(H,16,18) |
InChI Key |
HSIGCCFPMXIOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















